molecular formula C10H13N3O3S B1468665 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid CAS No. 1493016-28-6

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid

Cat. No.: B1468665
CAS No.: 1493016-28-6
M. Wt: 255.3 g/mol
InChI Key: MHOAPSXNLYWNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 1,3-thiazole ring are known to exhibit a broad spectrum of biological activities. Scientific literature indicates that 1,3-thiazole derivatives can act as antitumor agents by demonstrating potent anti-proliferative activity against a range of cancer cell lines . Furthermore, thiazole-based compounds have been investigated as inhibitors of key biological targets, such as p38 MAP kinase, which plays a role in cytokine production and inflammatory diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in pharmaceuticals that helps optimize a compound's properties . This particular molecule, which integrates both a thiazole and a pyrrolidine moiety, serves as a valuable building block for researchers designing and synthesizing new compounds for biological evaluation. It is strictly For Research Use Only.

Properties

IUPAC Name

1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c14-8(12-10-11-2-4-17-10)6-13-3-1-7(5-13)9(15)16/h2,4,7H,1,3,5-6H2,(H,15,16)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOAPSXNLYWNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13N3O3SC_{10}H_{13}N_{3}O_{3}S and a molecular weight of approximately 255.3 g/mol. It features a thiazole ring, which is known for its diverse biological activities, particularly in drug development.

The biological activity of thiazole derivatives, including this compound, can be attributed to several mechanisms:

  • Antitumor Activity : Thiazole-containing compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances their activity against tumors by interacting with cellular pathways involved in proliferation and apoptosis .
  • Anticonvulsant Properties : Some thiazole derivatives have demonstrated anticonvulsant effects in animal models. For instance, certain structural analogs have been reported to eliminate tonic extensor phases in seizure models, indicating potential for treating epilepsy .

Antitumor Activity

A study evaluated the antiproliferative effects of various thiazole derivatives on different cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. For example:

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92A-431 (skin cancer)
Compound 101.98 ± 1.22Jurkat (leukemia)

This data suggests that modifications to the thiazole structure can significantly enhance anticancer activity .

Anticonvulsant Activity

In a separate investigation into anticonvulsant properties, certain thiazole derivatives were found to provide complete protection against seizures in animal models, with some compounds showing effectiveness at lower doses than traditional medications .

Case Study 1: Antitumor Efficacy

A recent study focused on a series of thiazole-pyrrolidine derivatives, including the target compound. The study demonstrated that one derivative caused cell cycle arrest at the G0/G1 phase in BJAB B-cell lymphoma cells without affecting normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

Case Study 2: Neurological Applications

Another research effort highlighted the potential use of thiazole derivatives in treating neurological disorders such as epilepsy. The compounds were tested in various seizure models, showing significant anticonvulsant activity and paving the way for future clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antileishmanial Properties : Studies have demonstrated that this compound can inhibit the growth of Leishmania species, suggesting its potential as an antileishmanial agent. This is particularly relevant given the increasing resistance of Leishmania to existing treatments.

Biological Studies

The compound's unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition : The thiazole moiety is known to participate in enzyme inhibition mechanisms. This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use in metabolic disorders.
  • Receptor Binding Studies : Its structural characteristics allow for binding studies with various receptors. Initial findings suggest that it may interact with receptors involved in neurotransmission and inflammation, indicating possible applications in neuropharmacology and anti-inflammatory therapies.

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial chemistry:

  • Synthesis of Complex Organic Molecules : The compound serves as a building block for synthesizing other complex organic molecules. Its reactivity can be harnessed in multi-step synthesis processes used in pharmaceutical development .
  • Research and Development : Given its unique properties, it is also utilized in research settings to develop new materials and compounds with specific functionalities. This includes applications in nanotechnology and materials science where thiazole derivatives are often employed .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The results indicated a significant reduction in bacterial growth compared to control samples, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Interaction Analysis

In another study focusing on enzyme interactions, researchers evaluated the inhibition of S-methyl-5-thioadenosine phosphorylase by this compound. The findings suggested that the compound effectively inhibits the enzyme at micromolar concentrations, providing a basis for further exploration in metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table highlights key differences between the target compound and structurally related analogs:

Compound Name Core Structure Key Substituent(s) Molecular Weight (g/mol) Notes Reference
Target Compound Pyrrolidine-3-carboxylic acid [(1,3-Thiazol-2-yl)carbamoyl]methyl Calculated ~281.31 Thiazole enhances polarity and H-bonding N/A
1-Benzyl-pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid Benzyl 278.31 Aromatic group increases lipophilicity
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-3-carboxylic acid Piperidine-3-carboxylic acid Sulfonyl-pyrazole Formula incomplete Sulfonyl group increases acidity
3-Thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine-1-carboxylic acid Thiocarbamoyl, tert-butyl ester 230.33 Esterification reduces solubility
Key Observations:

Core Heterocycle :

  • The pyrrolidine core (5-membered) in the target compound contrasts with piperidine (6-membered) in sulfonyl-pyrazole derivatives, affecting conformational flexibility and steric interactions .
  • Benzyl-substituted pyrrolidine () demonstrates how aromatic groups alter lipophilicity compared to the polar thiazole group in the target compound .

Functional Groups: The thiazole carbamoyl substituent in the target compound likely improves water solubility and binding specificity compared to the tert-butyl ester in thiocarbamoyl derivatives .

Molecular Weight and Solubility :

  • The benzyl-substituted analog (278.31 g/mol) and thiocarbamoyl ester (230.33 g/mol) highlight how substituent size impacts molecular weight and solubility. The target compound’s calculated molecular weight (~281.31 g/mol) suggests intermediate properties.

Research Implications

  • Drug Design : The thiazole moiety’s polarity makes the target compound a candidate for targeting polar binding pockets, unlike lipophilic benzyl analogs.
  • Structure-Activity Relationships (SAR) : Comparative studies suggest that replacing pyrrolidine with piperidine (as in ) could modulate bioactivity by altering ring strain and substituent orientation.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Preparation or procurement of the pyrrolidine-3-carboxylic acid derivative.
  • Introduction of the carbamoyl methyl linker.
  • Coupling with the 1,3-thiazol-2-yl amine or its derivative to form the carbamoyl linkage.
  • Final purification and isolation of the target compound.

This approach requires careful protection and deprotection steps, use of coupling reagents, and control of stereochemistry, especially on the pyrrolidine ring.

Preparation of the Pyrrolidine-3-carboxylic Acid Core

The pyrrolidine-3-carboxylic acid moiety can be synthesized or obtained commercially as (R)- or (S)-enantiomers. A common synthetic route involves:

  • Michael addition of chiral amines (e.g., (R)-α-methylbenzylamine) to unsaturated esters such as dimethyl itaconate.
  • Cyclization to form the pyrrolidine ring.
  • Separation of lactam isomers by chromatography.
  • Functional group transformations to yield the pyrrolidine-3-carboxylic acid.

Protection of the amine group is often achieved using tert-butoxycarbonyl (Boc) groups to facilitate further reactions.

Example Reaction Conditions and Yields:

Step Reagents/Conditions Yield Notes
Michael addition and cyclization (R)-α-methylbenzylamine, dimethyl itaconate Moderate to high Produces racemic lactams separated chromatographically
Boc protection Boc anhydride, triethylamine, MeOH, 0-20°C, 23 h 99% High yield, mild conditions, inert atmosphere recommended
Hydrogenation for deprotection Pd/C, acetic acid, hydrogen atmosphere Quantitative Used for removal of benzyl protecting groups

Formation of the Carbamoyl Methyl Linker

The carbamoyl methyl bridge linking the pyrrolidine and thiazole units is typically introduced via:

  • Reaction of the pyrrolidine-3-carboxylic acid derivative with a suitable carbamoyl chloride or isocyanate derivative of the thiazole.
  • Alternatively, coupling of the amino group on the thiazole ring with a carboxyl or activated ester on the pyrrolidine derivative using peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

This coupling step is crucial for forming the amide bond that connects the two moieties.

Typical Coupling Conditions:

Reagents Solvent Temperature Time Notes
EDC, HOBt, base (e.g., triethylamine) DMF or DCM Room temperature Several hours to overnight Standard peptide coupling conditions

Incorporation of the 1,3-Thiazol-2-yl Moiety

The 1,3-thiazole ring is introduced either as a preformed amine derivative or synthesized in situ. Key steps include:

  • Synthesis of thiazole amines via cyclization reactions or thioamide formation followed by reduction.
  • Coupling with the carbamoyl methyl intermediate.

For example, thioamides can be prepared from lactams using Lawesson’s reagent and subsequently reduced to amines, which are then coupled to the pyrrolidine derivative.

Purification and Crystallization

The final compound is purified by:

  • Extraction with suitable organic solvents (e.g., ethyl acetate, dichloromethane).
  • Acid-base extractions to remove impurities.
  • Chromatographic techniques if necessary.
  • Crystallization to obtain a pure crystalline form, sometimes as salts (hydrochloride, etc.) to improve stability and solubility.

Solid dispersions with pharmaceutically acceptable carriers have also been reported to enhance formulation properties.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Yield/Outcome Reference
1 Synthesis of pyrrolidine-3-carboxylic acid core Michael addition, cyclization, Boc protection Up to 99% for Boc protection
2 Preparation of thiazole amine intermediate Lawesson’s reagent, reduction with MeI/NaBH4 Moderate to high
3 Coupling of pyrrolidine acid and thiazole amine EDC, HOBt, triethylamine, DMF/DCM, RT Efficient amide bond formation
4 Purification and crystallization Extraction, chromatography, crystallization High purity crystalline product
5 Formulation as solid dispersion (optional) Combination with carriers like MCC or HPMC Improved pharmaceutical properties

Detailed Research Findings and Notes

  • The stereochemistry of the pyrrolidine ring is critical for biological activity; thus, enantiomeric purity is maintained during synthesis by chiral starting materials and careful separation.
  • Boc protection is preferred for amine protection due to mild reaction conditions and ease of removal.
  • Peptide coupling reagents such as EDC and HOBt are standard for forming the carbamoyl linkage, providing good yields and minimal side reactions.
  • Lawesson’s reagent is effective for converting lactams to thioamides, a key intermediate in thiazole synthesis.
  • The final compound can be isolated as a crystalline hydrochloride salt or other pharmaceutically acceptable salts to enhance stability.
  • Solid dispersions with carriers like microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) have been developed to improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent ratios). For example, multi-step reactions involving palladium catalysts (e.g., palladium diacetate) and tert-butyl alcohol under inert atmospheres (40–100°C) can be optimized using fractional factorial designs to minimize trial-and-error approaches . Statistical tools like response surface methodology (RSM) help identify interactions between variables (e.g., yield vs. purity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., pyrrolidine and thiazole ring protons) and integration ratios .
  • LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z) and purity (HPLC >95%) to ensure absence of byproducts .
  • FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound against enzymatic targets?

  • Methodological Answer : Perform enzyme inhibition assays (e.g., fluorescence-based or radiometric) using purified targets (e.g., kinases or proteases). For example, pre-incubate the compound with the enzyme, then measure residual activity using substrates like ATP-γ-S or fluorogenic peptides. IC₅₀ values can be derived from dose-response curves .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antitumor vs. no observed cytotoxicity)?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using multiple assays (e.g., MTT for cell viability and Annexin V/PI staining for apoptosis).
  • Structural Confirmation : Ensure compound integrity via LCMS and NMR post-assay to rule out degradation .
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or experimental conditions (e.g., cell line differences) .

Q. What strategies are effective for designing multi-step syntheses involving unstable intermediates (e.g., carbamoyl derivatives)?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive sites (e.g., pyrrolidine nitrogen) during alkylation or acylation steps .
  • In Situ Monitoring : Employ techniques like inline FT-IR or UPLC to track intermediate stability and adjust reaction quenching times .
  • Low-Temperature Conditions : Perform sensitive steps (e.g., carbamoyl coupling) at 0–4°C to minimize decomposition .

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict transition states and intermediates using density functional theory (DFT) to optimize reaction pathways (e.g., amide bond formation) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to extremes (e.g., 0.1M HCl/NaOH, 40–80°C) and monitor degradation via HPLC. Identify major degradants using LCMS/MS .
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations under accelerated storage conditions .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies between computational predictions and experimental yields in synthesis?

  • Methodological Answer :

  • Sensitivity Analysis : Identify parameters (e.g., solvent polarity, catalyst dispersion) where computational models diverge from empirical data. Refine models using Bayesian optimization to incorporate experimental outliers .
  • Cross-Validation : Compare results across multiple software (e.g., Gaussian vs. ORCA) to assess algorithmic biases .

Q. What statistical approaches are suitable for analyzing heterogeneous biological assay data (e.g., variable IC₅₀ values across labs)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies using random-effects models to account for inter-lab variability .
  • Standardization : Calibrate assays with reference compounds (e.g., staurosporine for kinase inhibition) to normalize activity measurements .

Experimental Design Tables

Parameter Optimization Strategy Reference
Reaction TemperatureDoE-guided gradient (40–100°C) for Pd-catalyzed steps
Catalyst LoadingPareto front analysis to balance cost and yield
Solvent PolarityHansen solubility parameters to maximize intermediates’ stability

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid

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